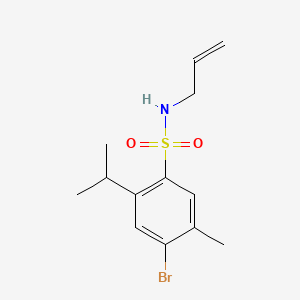

N-allyl-4-bromo-2-isopropyl-5-methylbenzenesulfonamide

説明

N-allyl-4-bromo-2-isopropyl-5-methylbenzenesulfonamide is a substituted benzenesulfonamide derivative characterized by a bromine atom at the 4-position, an isopropyl group at the 2-position, a methyl group at the 5-position, and an allyl sulfonamide moiety. This compound belongs to a class of sulfonamides known for their diverse applications in medicinal chemistry, materials science, and catalysis. Structural studies of such compounds typically employ crystallographic tools like SHELX for refinement and WinGX/ORTEP for visualization .

特性

IUPAC Name |

4-bromo-5-methyl-2-propan-2-yl-N-prop-2-enylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrNO2S/c1-5-6-15-18(16,17)13-7-10(4)12(14)8-11(13)9(2)3/h5,7-9,15H,1,6H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYQSZZPTDVRBOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Br)C(C)C)S(=O)(=O)NCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-allyl-4-bromo-2-isopropyl-5-methylbenzenesulfonamide typically involves the reaction of 4-bromo-2-isopropyl-5-methylbenzenesulfonyl chloride with allylamine. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to facilitate the formation of the sulfonamide bond .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for large-scale production. This includes maintaining anhydrous conditions, using efficient mixing and temperature control, and employing purification techniques such as recrystallization or chromatography to obtain the desired product .

化学反応の分析

Types of Reactions

N-allyl-4-bromo-2-isopropyl-5-methylbenzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.

Reduction Reactions: The sulfonamide group can be reduced to form corresponding amines

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.

Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation

Major Products Formed

Substitution: Formation of azido or thiol derivatives.

Oxidation: Formation of epoxides or hydroxylated products.

Reduction: Formation of primary or secondary amines

科学的研究の応用

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of N-allyl-4-bromo-2-isopropyl-5-methylbenzenesulfonamide against various pathogens, particularly those resistant to conventional antibiotics. It has shown effectiveness against Gram-positive and Gram-negative bacteria, making it a candidate for treating infections caused by resistant strains.

Case Study: ESKAPE Pathogens

A study investigated the efficacy of this compound against ESKAPE pathogens, which are notorious for their antibiotic resistance. The compound demonstrated significant inhibition of bacterial growth, with minimum inhibitory concentrations (MIC) comparable to existing antibiotics .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. It exhibits cytotoxic effects against several cancer cell lines, indicating its role as a potential chemotherapeutic agent.

Case Study: Cancer Cell Lines

In vitro studies revealed that N-allyl-4-bromo-2-isopropyl-5-methylbenzenesulfonamide inhibited cell proliferation in various cancer types, including breast and lung cancers. The mechanism of action appears to involve apoptosis induction and cell cycle arrest .

Protein Tyrosine Kinase Inhibition

Sulfonamide-based compounds, including N-allyl-4-bromo-2-isopropyl-5-methylbenzenesulfonamide, have been identified as selective inhibitors of protein tyrosine kinases. This inhibition is crucial for the treatment of cancers and other diseases where these kinases play a significant role .

Table 2: Synthesis Overview

| Synthesis Method | Description | Yield (%) |

|---|---|---|

| Nucleophilic Substitution | Reaction with allyl bromide | 60–75 |

| Ugi Reaction | Multi-component synthesis | 50–80 |

作用機序

The mechanism of action of N-allyl-4-bromo-2-isopropyl-5-methylbenzenesulfonamide is not fully understood. it is believed to interact with biological targets through its sulfonamide group, which can form hydrogen bonds with enzymes or receptors. The bromine atom and allyl group may also contribute to its reactivity and binding affinity .

類似化合物との比較

Methodological Considerations

The structural data presented here are derived from standard crystallographic workflows:

生物活性

N-allyl-4-bromo-2-isopropyl-5-methylbenzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article reviews the synthesis, characterization, and biological activity of this compound, drawing on diverse sources and case studies.

Chemical Structure and Synthesis

N-allyl-4-bromo-2-isopropyl-5-methylbenzenesulfonamide belongs to the class of sulfonamides, which are known for their diverse pharmacological properties. The compound can be synthesized through various methods, including nucleophilic substitution reactions involving sulfonyl chlorides and amines. The general synthetic route involves:

- Formation of the sulfonamide : Reacting 4-bromo-2-isopropyl-5-methylbenzenesulfonyl chloride with allylamine.

- Purification : The product is purified using recrystallization or chromatography.

The structural formula can be represented as follows:

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of sulfonamide derivatives. N-allyl-4-bromo-2-isopropyl-5-methylbenzenesulfonamide has shown promising results against various bacterial strains. The compound's mechanism of action typically involves inhibition of bacterial folate synthesis, crucial for DNA replication and cell division.

Table 1: Antibacterial Activity Against Selected Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results indicate that N-allyl-4-bromo-2-isopropyl-5-methylbenzenesulfonamide exhibits moderate antibacterial activity, particularly against Gram-positive bacteria.

Anticancer Activity

The anticancer potential of sulfonamides has also been explored extensively. N-allyl-4-bromo-2-isopropyl-5-methylbenzenesulfonamide has been evaluated in vitro against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells.

Table 2: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Induction of apoptosis |

| A549 | 20 | Inhibition of cell proliferation |

The compound demonstrated significant cytotoxic effects, suggesting its potential as a lead compound in anticancer drug development.

Case Studies

- Study on Antibacterial Resistance : A study evaluated the efficacy of N-allyl derivatives against antibiotic-resistant strains. The results indicated that modifications in the sulfonamide structure could enhance activity against resistant strains, emphasizing the need for further structural optimization .

- Cytotoxicity Assessment : A comprehensive assessment was conducted on various sulfonamide derivatives, including N-allyl compounds, revealing that specific substitutions could lead to increased potency against cancer cells while maintaining low toxicity to normal cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。